molecular formula C20H32O4S B14387915 7-(Benzenesulfonyl)-1-hydroxytetradecan-6-one CAS No. 88703-56-4

7-(Benzenesulfonyl)-1-hydroxytetradecan-6-one

Cat. No.: B14387915
CAS No.: 88703-56-4
M. Wt: 368.5 g/mol
InChI Key: ZULJOASNRIIFRO-UHFFFAOYSA-N
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Description

7-(Benzenesulfonyl)-1-hydroxytetradecan-6-one is an organic compound that belongs to the class of sulfonyl compounds. These compounds are known for their versatility in organic synthesis and their applications in various fields such as chemistry, biology, and medicine. The presence of both a benzenesulfonyl group and a hydroxyl group in its structure makes it a unique compound with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzenesulfonyl)-1-hydroxytetradecan-6-one typically involves the reaction of benzenesulfonyl chloride with a suitable precursor. One common method is the reaction of benzenesulfonyl chloride with a hydroxytetradecanone derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

7-(Benzenesulfonyl)-1-hydroxytetradecan-6-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-(Benzenesulfonyl)-1-hydroxytetradecan-6-one involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects . The hydroxyl group may also play a role in the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Benzenesulfonyl)-1-hydroxytetradecan-6-one is unique due to the presence of both a benzenesulfonyl group and a hydroxyl group in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

88703-56-4

Molecular Formula

C20H32O4S

Molecular Weight

368.5 g/mol

IUPAC Name

7-(benzenesulfonyl)-1-hydroxytetradecan-6-one

InChI

InChI=1S/C20H32O4S/c1-2-3-4-5-11-16-20(19(22)15-10-7-12-17-21)25(23,24)18-13-8-6-9-14-18/h6,8-9,13-14,20-21H,2-5,7,10-12,15-17H2,1H3

InChI Key

ZULJOASNRIIFRO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(=O)CCCCCO)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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